6-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)benzo[d]oxazol-2(3H)-one
Description
The compound 6-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)benzo[d]oxazol-2(3H)-one is a heterocyclic molecule featuring a benzoxazolone core linked to a thieno-triazinone moiety via a piperidine-carbonyl bridge. Its structural complexity arises from the fusion of aromatic and nitrogen-rich rings, which are often associated with diverse biological activities, including receptor antagonism and enzyme modulation .
Properties
IUPAC Name |
6-[4-(4-oxothieno[3,2-d]triazin-3-yl)piperidine-1-carbonyl]-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O4S/c24-16(10-1-2-12-14(9-10)27-18(26)19-12)22-6-3-11(4-7-22)23-17(25)15-13(20-21-23)5-8-28-15/h1-2,5,8-9,11H,3-4,6-7H2,(H,19,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIBIMFPCZQBNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)C4=CC5=C(C=C4)NC(=O)O5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)benzo[d]oxazol-2(3H)-one is a complex heterocyclic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Structural Overview
The compound features a unique structure that combines a thieno ring and a triazine moiety with a piperidine and benzo[d]oxazole framework. The intricate design of this molecule allows for diverse interactions with biological targets.
Enzyme Inhibition
Research indicates that compounds with thieno-triazine structures exhibit significant enzyme inhibitory activities. For example, the compound may inhibit specific enzymes by binding to their active sites, thus blocking substrate access. This mechanism suggests its utility in developing therapeutic agents for conditions where enzyme regulation is crucial .
Anticancer Properties
A study on related compounds demonstrated notable effects on cell proliferation inhibition in various cancer cell lines. The compounds were evaluated for their cytotoxicity against solid tumors, showing varying degrees of effectiveness depending on the molecular background of the cells being tested. Notably, compounds structurally similar to our target compound displayed significant inhibition of cancer cell growth at concentrations as low as 6.25 μM .
Antimicrobial Activity
The potential antimicrobial properties of the compound have also been explored. Similar thieno-triazine derivatives have shown activity against certain bacterial pathogens, indicating that our compound may possess similar properties worth investigating further .
Case Study 1: Anticancer Evaluation
In a pharmacological evaluation involving several synthesized benzoxazepine derivatives, it was found that these compounds exhibited varying cytotoxic effects on cancer cell lines. The study highlighted that structural modifications could enhance or diminish biological activity. The results suggest that the incorporation of the thieno-triazine moiety may contribute positively to anticancer efficacy .
| Compound | Cell Line | IC50 (μM) | Effect |
|---|---|---|---|
| Compound A | MCF-7 | 6.25 | Significant inhibition |
| Compound B | HCC1954 | 12.5 | Moderate inhibition |
| Target Compound | MCF-7 | TBD | TBD |
Case Study 2: Enzyme Interaction Studies
Another study focused on the interaction of thieno-triazine derivatives with specific enzymes involved in metabolic pathways. The results indicated that these compounds could act as competitive inhibitors, providing insights into their potential use in treating metabolic disorders .
The proposed mechanism of action for the biological activity of this compound involves:
- Enzyme Binding : The thieno-triazine structure allows for effective binding to enzyme active sites.
- Cellular Uptake : The piperidine component may facilitate cellular uptake, enhancing bioavailability.
- Signal Pathway Modulation : Interaction with signaling pathways may lead to altered expression of genes involved in proliferation and apoptosis.
Safety and Toxicology
While exploring the biological activity, safety considerations are paramount. Preliminary data suggest that related compounds may cause skin irritation and respiratory issues upon exposure; thus, appropriate handling measures are necessary during synthesis and testing .
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that incorporate various chemical precursors. The characterization is performed using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm the structure and purity of the synthesized product.
Antimicrobial Activity
Research has indicated that derivatives of the oxadiazole core structure exhibit notable antimicrobial properties. For instance, compounds similar to 6-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)benzo[d]oxazol-2(3H)-one have shown effective activity against various bacterial strains, particularly Gram-positive bacteria like Bacillus cereus and Bacillus thuringiensis .
Anticancer Properties
The compound's structure suggests potential activity against cancer cell lines. Studies have demonstrated that oxadiazole derivatives can inhibit thymidylate synthase, a crucial enzyme for DNA synthesis in cancer cells . This inhibition leads to reduced cell proliferation in various cancer types, including colorectal and breast cancer .
Antioxidant Activity
The antioxidant properties of compounds containing the oxadiazole moiety have been explored, with findings indicating that they can scavenge free radicals effectively . This property is essential in preventing oxidative stress-related diseases.
Case Studies
Comparison with Similar Compounds
Key Observations :
Key Observations :
- The absence of detailed synthesis for the target compound limits direct comparisons, but piperidine-carbonyl bridges (as in SN79 ) often require carbodiimide-mediated coupling, similar to compound 31’’ .
- Higher yields (e.g., 73% for 5o ) suggest optimized conditions for piperazine-alkyl linkages compared to thieno-triazinone incorporation.
Key Differences :
- The thieno-triazinone group in the target compound may confer distinct receptor selectivity compared to benzothiazolones or oxazinones.
- Piperidine vs. piperazine linkers could alter basicity and blood-brain barrier penetration .
Q & A
Q. Key Parameters :
- Reaction yields (~50–60%) can be improved by optimizing solvent polarity (e.g., DMF or THF) and temperature (60–80°C) .
- Monitor reaction progress via TLC or LC-MS to prevent over-functionalization.
Advanced: How can conflicting NMR signals arising from rotational isomers in the piperidine-carbonyl bridge be resolved?
Methodological Answer :
Rotational restrictions in the piperidine-carbonyl bridge may split signals in H and C NMR spectra. To address this:
- 2D NMR Techniques : Use H-C HSQC and HMBC to assign overlapping signals. For example, cross-peaks between the piperidine protons and carbonyl carbons can confirm connectivity .
- Variable Temperature NMR : Conduct experiments at elevated temperatures (e.g., 60°C in DMSO-d) to coalesce split signals into singlets, confirming rotational isomerism .
- Computational Validation : Compare experimental shifts with DFT-calculated spectra (e.g., using Gaussian) to validate assignments .
Q. Example Data :
| Proton Group | δ (ppm) at 25°C | δ (ppm) at 60°C | Assignment |
|---|---|---|---|
| Piperidine H | 3.45 (d, J=12 Hz) | 3.48 (s) | Axial conformer |
| Piperidine H | 4.12 (d, J=12 Hz) | 4.10 (s) | Equatorial conformer |
Basic: What analytical techniques are critical for confirming structural integrity and purity?
Q. Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] expected vs. observed mass error <2 ppm) .
- Multinuclear NMR : H, C, and DEPT-135 spectra to verify substituent positions and stereochemistry. For example, the benzoxazolone carbonyl should appear at ~170 ppm in C NMR .
- Elemental Analysis : Match calculated and observed C/H/N ratios (e.g., ±0.3% tolerance) .
- HPLC Purity : Use reverse-phase C18 columns with UV detection (λ=254 nm); target >95% purity .
Advanced: How can researchers optimize reaction conditions to mitigate low yields during thienotriazinone-piperidine coupling?
Methodological Answer :
Low yields (~30–40%) in this step often stem from steric hindrance or competing side reactions. Strategies include:
- Catalyst Screening : Test Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bonds or CuI for Ullmann-type reactions .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or NMP) enhance solubility of intermediates. Additives like DMAP can accelerate acylation .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2 hours vs. 24 hours) and improve yields by 15–20% .
Q. Example Optimization Table :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, 80°C, 24h | 42 | 88 |
| NMP, 100°C, 12h | 55 | 92 |
| Microwave, 120°C, 2h | 63 | 95 |
Basic: What are the recommended storage conditions to prevent degradation of this compound?
Q. Methodological Answer :
- Temperature : Store at –20°C in airtight, light-protected vials to prevent hydrolysis of the oxazolone and triazinone rings .
- Solvent Choice : Dissolve in anhydrous DMSO or DMF for long-term stability; avoid protic solvents (e.g., MeOH) to limit ring-opening reactions .
- Lyophilization : For solid-state storage, lyophilize from tert-butanol/water mixtures to avoid hydrate formation .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of thienotriazinone substituents?
Q. Methodological Answer :
- Analog Synthesis : Replace the 4-oxo group with electron-withdrawing (e.g., –CF) or donating (–OCH) groups via nucleophilic substitution .
- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to correlate substituent effects with binding pocket interactions .
Q. SAR Data Example :
| Substituent | IC (nM) | LogP |
|---|---|---|
| 4-Oxo (parent) | 12.3 | 2.1 |
| 4-CF | 8.5 | 2.9 |
| 4-OCH | 45.6 | 1.7 |
Basic: What safety precautions are advised when handling this compound during synthesis?
Q. Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact with reactive intermediates (e.g., acyl chlorides) .
- Ventilation : Conduct reactions in fume hoods to mitigate exposure to volatile solvents (e.g., CHCl) or toxic byproducts (e.g., HCN in nitrile reactions) .
- Waste Disposal : Neutralize acidic/basic residues before disposal and segregate halogenated waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
